2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

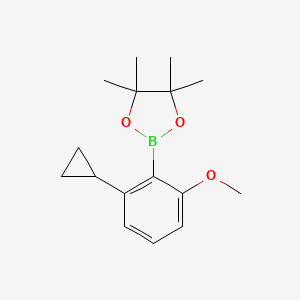

This compound belongs to the class of pinacol boronate esters, characterized by a 1,3,2-dioxaborolane core with a phenyl ring substituted at the 2-position. The phenyl group is functionalized with a cyclopropyl group at the 2-position and a methoxy group at the 6-position (ortho to the cyclopropyl). The tetramethyl groups on the dioxaborolane ring enhance steric protection of the boron atom, improving stability and shelf life . Such boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions and as intermediates in drug discovery .

Properties

Molecular Formula |

C16H23BO3 |

|---|---|

Molecular Weight |

274.2 g/mol |

IUPAC Name |

2-(2-cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-12(11-9-10-11)7-6-8-13(14)18-5/h6-8,11H,9-10H2,1-5H3 |

InChI Key |

OMRLSRDVFBDKGW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C3CC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-cyclopropyl-6-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound can be used as a building block for the synthesis of biologically active molecules.

Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the desired product.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The following compounds share structural similarities but differ in substitution patterns, electronic properties, and applications:

2.1. Substituent Variations on the Aromatic Ring

2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS RN: 1204580-88-0)

- Key Differences :

- The methoxy group is replaced with a cyclopropylmethoxy chain, increasing steric bulk.

- A fluorine atom is introduced at the 6-position.

- Implications :

- The cyclopropylmethoxy group may enhance lipophilicity, improving membrane permeability in biological systems .

2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS RN: 1486485-28-2)

- Key Differences :

- A chlorine atom replaces the methoxy group at the 5-position.

- Implications :

- Chlorine’s inductive electron-withdrawing effect may stabilize the boron center, reducing hydrolysis susceptibility.

2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Differences :

- The phenyl ring is replaced with a naphthalene system.

- The cyclopropoxy group is attached to the naphthalene’s 6-position.

- Implications :

- Extended conjugation in naphthalene enhances UV absorption, useful in photochemical applications.

- Demonstrated activity in inhibiting glycolysis in prostate cancer cells, suggesting biological relevance of aromatic system size .

2.2. Variations in the Dioxaborolane Core

2-(3-Methoxy-3-(4-methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Differences :

- A propyl chain with methoxy and 4-methoxyphenyl groups replaces the aromatic ring.

- Implications :

- Increased flexibility may improve solubility in non-polar solvents.

- The absence of a rigid aromatic system reduces steric hindrance, favoring nucleophilic reactions .

2-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Differences :

- A perfluorinated alkyl chain replaces the aromatic ring.

- Implications :

- Fluorination dramatically increases hydrophobicity and metabolic stability.

- Potential use in materials science for creating water-repellent coatings .

Biological Activity

2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C16H23BO3

- Molar Mass : 274.16 g/mol

- Density : 1.06 g/cm³ (predicted)

- Boiling Point : 371.8 °C (predicted) .

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. It has been studied for its potential as a selective inhibitor of various kinases, which play crucial roles in cell proliferation and survival.

Key Findings:

- PKMYT1 Inhibition : Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on the PKMYT1 kinase. This kinase is essential for regulating the cell cycle and DNA damage response .

- Cell-Based Assays : In vitro assays demonstrated that analogs of this compound could effectively inhibit cancer cell growth by disrupting critical phosphorylation events necessary for cell cycle progression .

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

Anticancer Activity

Research has shown that this compound can inhibit the growth of tumor cells with specific genetic alterations (e.g., CCNE1 amplification). The inhibition of PKMYT1 leads to increased CDK1 activity and subsequent cell death in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Studies indicate that modifications to the chemical structure enhance solubility and metabolic stability without compromising potency .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study 1 : In a xenograft model using CCNE1-amplified tumors, treatment with the compound resulted in significant tumor regression compared to control groups. The study measured tumor volume reduction as a primary endpoint .

- Study 2 : A comparative analysis of various analogs revealed that structural modifications could lead to substantial differences in potency against PKMYT1. For instance, a compound with a dimethylphenol group showed enhanced selectivity and potency .

Data Tables

| Compound | PKMYT1 IC50 (μM) | Tumor Volume Reduction (%) |

|---|---|---|

| Parent Compound | 0.69 | 75% |

| Dimethylphenol Analog | 0.011 | 85% |

| Control | N/A | 10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.